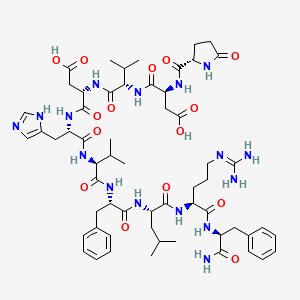

Leucomyosuppressin

Description

Propriétés

Numéro CAS |

106884-19-9 |

|---|---|

Formule moléculaire |

C59H84N16O15 |

Poids moléculaire |

1257.4 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1 |

Clé InChI |

RFZUUYLDHNDZQI-XOHVDFTBSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XDVDHVFLRF |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leucomyosuppressin; p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2; |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leucomyosuppressin: A Technical Guide

An in-depth examination of the pioneering work that unveiled a key myoinhibitory neuropeptide in insects.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Leucomyosuppressin, a pivotal neuropeptide in insect physiology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context, the intricate experimental protocols, and the logical framework that led to the elucidation of this molecule.

Introduction: The Dawn of Myoinhibitory Peptide Discovery

The study of insect neuroendocrinology has been instrumental in understanding the complex regulation of physiological processes in this diverse class of organisms. A significant milestone in this field was the identification of neuropeptides capable of modulating muscle activity. Among these, the myoinhibitory peptides play a crucial role in regulating visceral muscle contractions. This compound stands as a landmark discovery in this family of neuropeptides.

Isolated from the head extracts of the cockroach Leucophaea maderae, this compound was the first insect neuropeptide demonstrated to inhibit the spontaneous contractions of the visceral muscle, specifically the hindgut. Its discovery opened new avenues for investigating the neural control of gut peristalsis and other muscle functions in insects. This guide revisits the original research that brought this important signaling molecule to light.

The Bioassay: A Window into Biological Activity

The foundation of isolating a bioactive molecule lies in a robust and sensitive bioassay. For this compound, the spontaneous rhythmic contractions of the isolated hindgut of the cockroach, Leucophaea maderae, served as the biological indicator. This preparation is highly sensitive to myotropic peptides, exhibiting either stimulatory or inhibitory responses.

Experimental Protocol: Hindgut Bioassay

Objective: To measure the myoinhibitory activity of fractions obtained during the purification process.

Materials:

-

Adult cockroaches (Leucophaea maderae)

-

Insect saline solution

-

Dissection tools (forceps, scissors)

-

Petri dish

-

Isotonic transducer

-

Physiological recorder (e.g., polygraph)

-

Micropipettes

Methodology:

-

An adult cockroach is decapitated and dissected to expose the digestive tract.

-

The hindgut is carefully excised and transferred to a Petri dish containing insect saline.

-

The anterior end of the hindgut is secured to a fixed point in an organ bath, while the posterior end is attached to an isotonic transducer.

-

The organ bath is continuously perfused with fresh insect saline to maintain tissue viability.

-

The hindgut is allowed to equilibrate until regular, spontaneous contractions are observed and recorded by the physiological recorder.

-

Aliquots of the fractions to be tested are added to the organ bath.

-

A decrease in the amplitude or frequency of the spontaneous contractions is indicative of myoinhibitory activity.

-

The degree of inhibition is quantified and used to guide the purification process.

The Isolation and Purification of this compound

The isolation of this compound from a complex biological matrix like insect head extracts required a multi-step purification strategy. The process, guided by the hindgut bioassay, involved a series of chromatographic techniques to progressively enrich the active peptide.

Experimental Workflow

The following diagram illustrates the logical flow of the purification process, from the initial extraction to the isolation of the pure peptide.

Detailed Methodologies

Step 1: Tissue Extraction

-

Heads from adult Leucophaea maderae were collected and frozen.

-

The frozen heads were homogenized in a solution of acetone, water, and hydrochloric acid (40:6:1, v/v/v).

-

The homogenate was centrifuged at high speed to pellet the tissue debris.

-

The supernatant, containing the crude peptide extract, was collected.

-

The acetone was removed from the supernatant by evaporation under reduced pressure.

Step 2: Solid-Phase Extraction

-

The aqueous crude extract was passed through a Sep-Pak C18 cartridge.

-

The cartridge was washed with 0.1% trifluoroacetic acid (TFA) in water to remove salts and hydrophilic impurities.

-

The peptides were eluted with a solution of 60% acetonitrile in 0.1% TFA.

-

The eluate was concentrated by evaporation.

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) A series of RP-HPLC steps were employed to purify this compound to homogeneity. Each step utilized a different gradient of acetonitrile in 0.1% TFA to resolve the complex mixture of peptides. The fractions were collected and assayed for myoinhibitory activity on the cockroach hindgut.

-

HPLC Stage 1 (Initial Separation): A shallow gradient was used to achieve a broad separation of the peptides in the Sep-Pak eluate.

-

HPLC Stage 2 (Intermediate Purification): The active fractions from the first HPLC run were pooled and subjected to a second round of HPLC with a different, slower gradient to further resolve the active peak.

-

HPLC Stage 3 (Final Purification): A final HPLC step, often with an isocratic or very shallow gradient elution, was used to isolate the pure this compound.

Purification Summary

While the original publication's detailed quantitative data is not available, the following table provides an illustrative summary of a typical neuropeptide purification process, highlighting the expected trends in total activity, specific activity, and yield.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |

| Sep-Pak C18 | 100 | 8000 | 80 | 80 | 8 |

| HPLC Step 1 | 10 | 6000 | 600 | 60 | 60 |

| HPLC Step 2 | 1 | 4000 | 4000 | 40 | 400 |

| HPLC Step 3 | 0.1 | 2000 | 20000 | 20 | 2000 |

Note: The values in this table are illustrative and represent a hypothetical purification scheme.

Structure Elucidation: Unveiling the Molecular Identity

Once a pure peptide was obtained, the next critical step was to determine its primary structure.

Amino Acid Analysis

A sample of the purified peptide was hydrolyzed in 6N HCl, and the resulting free amino acids were quantified using an amino acid analyzer. This provided the relative ratios of the constituent amino acids.

Edman Degradation Sequencing

The primary sequence of the amino acids was determined using automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified by HPLC.

Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight of the intact peptide. This information was crucial for confirming the amino acid sequence and identifying any post-translational modifications, such as the N-terminal pyroglutamic acid and the C-terminal amidation, which are common in neuropeptides and block Edman degradation.

The combined results of these analyses revealed the primary structure of this compound to be:

pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂

Synthesis and Confirmation

To definitively confirm the determined structure, the peptide was chemically synthesized. The synthetic peptide was then compared to the native this compound in terms of its retention time on RP-HPLC and its biological activity in the hindgut bioassay. The identical chemical and biological properties of the synthetic and native peptides provided unequivocal proof of the correct structure.

Signaling and Functional Context

While the initial discovery focused on its myoinhibitory effects on the hindgut, subsequent research has shown that this compound is part of a larger family of FMRFamide-related peptides and is involved in various physiological processes.

Conclusion

The discovery and isolation of this compound was a seminal achievement in insect neurobiology. The meticulous application of bioassay-guided purification and state-of-the-art analytical techniques for the time laid the groundwork for the identification of numerous other insect neuropeptides. This work not only provided a specific molecular tool for studying gut motility in insects but also contributed significantly to our broader understanding of neuropeptide function and diversity. The methodologies detailed in this guide continue to be relevant and form the basis of modern peptidomics research.

A Technical Guide to Leucomyosuppressin: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-like peptide (FaLP) family, first isolated from the cockroach Leucophaea maderae. It is a potent myoinhibitory peptide, playing a crucial role in regulating muscle contractions, particularly in visceral systems of various insect species. This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and known physiological functions of this compound. It includes a summary of quantitative pharmacological data, detailed experimental protocols for its study, and diagrams of its proposed signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and insecticide development.

Amino Acid Sequence and Physicochemical Properties

This compound is a decapeptide with a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated C-terminus. These modifications are common in neuropeptides and contribute to their stability by protecting against degradation by aminopeptidases and carboxypeptidases.

The canonical amino acid sequence of this compound is:

pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂ [1]

This sequence can be represented using the single-letter code as: pQDVDHVFLRFa .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₉H₈₄N₁₆O₁₅ | [2] |

| Molecular Weight | 1257.4 g/mol | [2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C(CC3=CN=CN3)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]4CCC(=O)N4 | [2] |

| InChI Key | RFZUUYLDHNDZQI-XOHVDFTBSA-N | [2] |

| N-terminus | Pyroglutamic Acid (pGlu) | [1] |

| C-terminus | Phenylalaninamide | [1] |

Structure

Primary Structure

The primary structure is the linear sequence of amino acids, pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂. This sequence is highly conserved among different insect species where it has been identified.

Secondary and Tertiary Structure

As of late 2025, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). Due to its relatively short length and lack of disulfide bridges, LMS is a highly flexible peptide in aqueous solution.[2] Computational modeling and NMR spectroscopy in membrane-mimicking environments (like dodecylphosphocholine micelles) would be required to determine its likely conformation when interacting with its receptor. The flexibility of the peptide is a significant barrier to generating a stable 3D conformer.[2]

Biological Function and Pharmacology

This compound is primarily characterized as a myoinhibitory peptide, meaning it suppresses or reduces the frequency and amplitude of muscle contractions. Its effects are most pronounced on visceral muscles, such as those of the digestive tract and reproductive system.

Key Functions:

-

Inhibition of Gut Peristalsis: LMS potently inhibits the spontaneous contractions of the foregut and hindgut in cockroaches and other insects.[3][4] This action is thought to play a role in regulating feeding behavior; by slowing gut motility, LMS may contribute to feelings of satiety.[3]

-

Cardioinhibition: In some species, LMS has been shown to reduce the frequency of heartbeat.[4]

-

Neuromodulation: LMS can act at the neuromuscular junction to inhibit the evoked release of neurotransmitters, thereby reducing muscle excitability.[1]

Table 2: Quantitative Pharmacological Data for this compound

| Species | Tissue/Assay System | Pharmacological Parameter | Value | Reference(s) |

| Blattella germanica | Foregut and Hindgut Contraction | ED₅₀ | ~ 1 x 10⁻¹⁰ M | [3] |

| Leucophaea maderae | Foregut Contraction | Inhibitory Threshold | 1 x 10⁻¹¹ M | [4] |

| Leucophaea maderae | Hindgut Contraction | Inhibitory Threshold | 3 x 10⁻¹¹ M | [4] |

| Leucophaea maderae | Foregut and Hindgut Contraction | Concentration for Max. Response | 2.4 x 10⁻⁸ M | [4] |

| Tenebrio molitor | Neuromuscular Junction | Effective Concentration | Submicromolar | [1] |

Signaling Pathway

As a member of the FMRFamide-like peptide family, this compound is known to act via a G-protein coupled receptor (GPCR).[3] While the specific LMS receptor has not been definitively cloned and characterized in all species, the general mechanism involves the activation of intracellular second messenger cascades. The inhibitory actions of LMS suggest it may couple to a Gαi or Gαo subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Alternatively, or in parallel, it may modulate intracellular calcium (Ca²⁺) levels through pathways involving phospholipase C (PLC) and inositol trisphosphate (IP₃).[3]

References

- 1. This compound, a novel insect neuropeptide, inhibits evoked transmitter release at the mealworm neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster [frontiersin.org]

A Technical Guide to the Identification of Leucomyosuppressin Precursor Protein and Gene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomyosuppressin (LMS) is a myoinhibitory neuropeptide belonging to the FMRFamide-related peptide (FaRP) superfamily, known for its role in suppressing muscle contractility in invertebrates. The identification and characterization of the LMS precursor protein and its corresponding gene are fundamental to understanding its biosynthesis, regulation, and physiological function. This knowledge is critical for developing novel pest management strategies and for potential pharmacological applications. This technical guide provides a comprehensive overview of the core methodologies used to identify the LMS gene, characterize its precursor protein, and localize its expression. It includes detailed experimental protocols, data summarization tables, and workflow visualizations to facilitate research and development in this area.

Introduction to this compound

This compound (pQDVDHVFLRFamide) is a potent inhibitor of visceral muscle activity in various insect species.[1] Its biological activity makes the LMS signaling system a promising target for the development of insect-specific pesticides. A thorough understanding of the LMS system begins at the molecular level with the identification of its gene and the precursor protein from which the mature peptide is derived. The precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to release the single, active LMS peptide.[1] The expression of the LMS gene has been observed in the pars intercerebralis of the protocerebellum and in endocrine cells of the midgut in the cockroach Diploptera punctata, indicating its roles in both neuromodulation and hormonal regulation.[1]

Gene Identification: From Transcript to Full-Length Sequence

Identifying the full-length mRNA sequence of the LMS precursor is a crucial first step. Given that only a small fragment of a gene's sequence may be initially known (e.g., from protein sequencing data), a technique called Rapid Amplification of cDNA Ends (RACE) is employed to elucidate the complete 5' and 3' ends of the transcript.[2][3]

Experimental Protocol: Rapid Amplification of cDNA Ends (RACE)-PCR

This protocol outlines the general steps for obtaining the full-length sequence of the LMS precursor gene.

-

RNA Extraction:

-

Isolate total RNA from tissues known to express LMS, such as the brain or midgut, using a standard Trizol or column-based purification method.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

3' RACE Protocol:

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase and an oligo(dT)-adapter primer. This primer binds to the natural poly(A) tail of eukaryotic mRNA, adding a unique adapter sequence at the 3' end of the cDNA.[2]

-

PCR Amplification: Perform PCR using a gene-specific forward primer (GSP1), designed from a known internal sequence of the LMS gene, and a reverse primer complementary to the adapter sequence.

-

Nested PCR (Optional): To increase specificity, perform a second round of PCR using a nested gene-specific forward primer (GSP2) and the adapter primer.

-

-

5' RACE Protocol:

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase and a gene-specific reverse primer (GSP3) designed from the known internal sequence.[2]

-

Purification: Remove unincorporated primers and dNTPs from the cDNA product.

-

Tailing: Add a homopolymeric tail (e.g., poly-C) to the 3' end of the newly synthesized cDNA using terminal deoxynucleotidyl transferase (TdT).[2]

-

PCR Amplification: Perform PCR using a nested gene-specific reverse primer (GSP4) and an adapter primer containing a poly(G) sequence that anneals to the newly added poly-C tail.

-

The GeneRacer™ kit provides an alternative method that specifically targets full-length, capped mRNA, ligating an RNA oligo to the 5' end before reverse transcription, thus eliminating the tailing step.[4]

-

-

Cloning and Sequencing:

-

Gel-purify the resulting 3' and 5' RACE PCR products.

-

Clone the purified fragments into a suitable vector (e.g., pCR4-TOPO).

-

Sequence multiple clones to obtain a consensus sequence for the 5' and 3' untranslated regions (UTRs) and the coding sequence.

-

Assemble the sequences to generate the full-length cDNA sequence of the LMS precursor.

-

Workflow for LMS Gene Identification

Caption: Workflow for full-length LMS gene identification using RACE-PCR.

Precursor Protein Identification and Characterization

Once the gene is sequenced, the amino acid sequence of the precursor protein can be predicted. However, experimental validation is required to confirm the presence of the mature peptide and understand its processing. This is achieved through peptidomic analysis, primarily using mass spectrometry (MS).[5]

Experimental Protocol: Mass Spectrometry-Based Peptidomics

This protocol details a standard workflow for identifying the mature LMS peptide from tissue extracts.[6]

-

Peptide Extraction:

-

Homogenize tissue (e.g., brain) in an acidic extraction solution (e.g., 10% glacial acetic acid in methanol) to precipitate larger proteins and solubilize peptides.[6]

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.

-

Collect the supernatant containing the peptide extract.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE column with an activation solution (e.g., 0.1% formic acid in acetonitrile) followed by an equilibration solution (0.1% formic acid in water).[6]

-

Load the peptide extract onto the column.

-

Wash the column to remove salts and contaminants.

-

Elute the peptides using an elution solution with a higher organic solvent concentration (e.g., 50% acetonitrile/0.1% formic acid).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Inject the purified peptide sample into a high-performance liquid chromatography (HPLC) system for separation, typically using a reverse-phase column.

-

Elute the peptides from the column using a gradient of increasing organic solvent, which separates them based on hydrophobicity.

-

Introduce the eluting peptides directly into the mass spectrometer (e.g., an Orbitrap or TOF instrument).[7][8]

-

The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptides.

-

In a data-dependent acquisition (DDA) mode, the instrument selects the most abundant precursor ions from the MS1 scan for fragmentation (MS2) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6][9]

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, SEQUEST) to match the experimental MS/MS fragmentation spectra against a theoretical database. This database should contain the predicted LMS precursor sequence derived from the gene identification step.

-

The software identifies the peptide sequence that best matches the fragmentation pattern, confirming the presence and sequence of the mature LMS peptide.

-

Workflow for Peptidomic Identification of LMS

Caption: Mass spectrometry workflow for the identification of mature LMS peptide.

Localization of Gene Expression

Determining where the LMS gene is expressed provides crucial insight into its physiological role. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts directly within preserved tissue sections.

Experimental Protocol: In Situ Hybridization (ISH)

This protocol outlines the key steps for localizing LMS mRNA.[10][11]

-

Tissue Preparation:

-

Fix the tissue (e.g., insect brain) in a solution like 4% paraformaldehyde to preserve morphology and immobilize nucleic acids.

-

Embed the tissue in paraffin or cryo-section for slicing.

-

Cut thin sections (5-10 µm) and mount them on microscope slides.

-

-

Probe Synthesis and Labeling:

-

Synthesize an antisense RNA probe (riboprobe) that is complementary to the target LMS mRNA sequence.

-

Label the probe with a detectable molecule, such as digoxigenin (DIG) or a fluorophore.

-

-

Hybridization:

-

Permeabilize the tissue sections (e.g., with proteinase K) to allow the probe to access the intracellular mRNA.[11]

-

Apply the labeled probe to the tissue sections in a hybridization buffer.

-

Incubate at an optimized temperature to allow the probe to anneal specifically to the LMS mRNA transcripts.

-

-

Washing and Detection:

-

Perform a series of stringent washes to remove any unbound or non-specifically bound probe.[11]

-

If using a DIG-labeled probe, incubate the sections with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

-

Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[11]

-

For fluorescence in situ hybridization (FISH), a fluorophore-conjugated antibody or probe is used, and the signal is detected with a fluorescence microscope.[12][13]

-

-

Imaging:

-

Mount the slides and visualize the results using bright-field or fluorescence microscopy to identify the specific cells or regions expressing the LMS gene.

-

This compound Signaling Pathway

Neuropeptides like LMS typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific LMS receptor and its downstream cascade may vary between cell types, a generalized signaling pathway can be depicted.

Generalized Neuropeptide GPCR Signaling

Caption: Generalized signaling pathway for a neuropeptide like LMS via a GPCR.

Data Presentation

Quantitative and qualitative data from the identification process should be structured for clarity and comparison.

Table 1: Summary of LMS Precursor Characteristics (Example from D. punctata)

| Parameter | Description | Reference |

|---|---|---|

| Organism | Diploptera punctata (Cockroach) | [1] |

| Gene Locus | Brain cDNA and Genomic DNA | [1] |

| Mature Peptide | pQDVDHVFLRFamide | [1] |

| Peptides per Precursor | 1 | [1] |

| Expression Sites | Pars intercerebralis, Midgut endocrine cells |[1] |

Table 2: Key Experimental Techniques and Applications

| Technique | Core Application | Key Information Yielded |

|---|---|---|

| RACE-PCR | Amplification of unknown 5' and 3' transcript ends | Full-length mRNA sequence, UTRs, coding sequence |

| Mass Spectrometry | Identification and sequencing of peptides from extracts | Confirmation of mature peptide sequence, post-translational modifications |

| In Situ Hybridization | Visualization of mRNA in tissue sections | Cellular and anatomical location of gene expression |

Table 3: Bioinformatic Tools for Neuropeptide Discovery

| Tool Name | Primary Function | Reference |

|---|---|---|

| NeuroPID | Machine learning-based prediction of neuropeptide precursors | [14][15] |

| NP-HMMer | Hidden Markov Model (HMM)-based tool for neuropeptide family identification | [14][15] |

| BLAST | Homology-based searching of sequence databases |[14][16] |

References

- 1. Molecular characterization of the inhibitory myotropic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 3. Rapid amplification of cDNA ends (RACE) improves the PCR-based isolation of immunoglobulin variable region genes from murine and human lymphoma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneRacer Advanced RACE Kit | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]

- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison and optimization of in situ hybridization procedures yielding rapid, sensitive mRNA detections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Simultaneous Fluorescence In Situ Hybridization of mRNA and rRNA in Environmental Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Development of a high-sensitivity and short-duration fluorescence in situ hybridization method for viral mRNA detection in HEK 293T cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Computational identification and characterization of novel genes from legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Presence of Leucomyosuppressin: An In-depth Examination of its Evolutionary Conservation Across Insect Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomyosuppressin (LMS), a member of the FMRFamide-related peptide family, is a highly conserved neuropeptide across a vast array of insect species. This technical guide delves into the evolutionary conservation of LMS, its corresponding G protein-coupled receptors (GPCRs), and the functional implications of this preservation. By presenting a comprehensive overview of LMS peptide sequences, receptor binding affinities, and detailed experimental methodologies, this document serves as a critical resource for researchers investigating insect neurophysiology and those exploring novel insecticide targets. The remarkable conservation of the LMS signaling pathway underscores its fundamental role in regulating vital physiological processes, making it a compelling subject for both basic and applied entomological research.

Introduction to this compound

First isolated from the cockroach Leucophaea maderae, this compound is a decapeptide known for its potent inhibitory effects on visceral and cardiac muscle contractions. As a member of the myosuppressin family of peptides, LMS plays a crucial role in modulating a variety of physiological processes in insects, including feeding, digestion, and circulatory function. The peptide is characterized by a conserved C-terminal motif, -FLRFamide, which is essential for its biological activity. The widespread distribution and functional significance of LMS across diverse insect orders highlight its evolutionary importance and its potential as a target for the development of novel insect control agents.

Myosuppressins, including LMS, are synthesized as part of a larger precursor protein. This prepropeptide typically contains a signal peptide at the N-terminus, followed by the myosuppressin sequence which is flanked by enzymatic cleavage sites. The general structure of the myosuppressin precursor appears to be conserved across different insect species, suggesting a common evolutionary origin and processing mechanism.

Evolutionary Conservation of the this compound Peptide

The amino acid sequence of this compound and other myosuppressins exhibits a remarkable degree of conservation across different insect orders. The consensus sequence for insect myosuppressins is generally recognized as X₁DVX₂HX₃FLRFamide, where X₁, X₂, and X₃ can vary between species. This high level of conservation, particularly in the C-terminal region, is indicative of strong selective pressure to maintain the peptide's structure and function.

Data Presentation: Myosuppressin Peptide Sequences Across Insect Orders

The following table summarizes the amino acid sequences of this compound and other myosuppressins identified in various insect species. This comparative data illustrates the evolutionary conservation of this neuropeptide family.

| Insect Order | Species | Peptide Name | Sequence |

| Blattodea | Diploptera punctata | This compound (LMS) | pQDVDHVFLRFamide |

| Hemiptera | Nezara viridula | Myosuppressin | AQDVDHVFLRFamide |

| Hemiptera | Acrosternum hilare | Myosuppressin | AQDVDHVFLRFamide |

| Hemiptera | Banasa dimiata | Myosuppressin | AQDVDHVFLRFamide |

| Hemiptera | Euschistus servus | Myosuppressin | AQDVDHVFLRFamide |

| Diptera | Drosophila melanogaster | Dromyosuppressin (DMS) | TDVDHVFLRFamide |

| Lepidoptera | Bombyx mori | Bombyx myosuppressin (BMS) | pQDVDHVFLRFamide |

| Lepidoptera | Mamestra brassicae | Myosuppressin | pQDVDHVFLRFamide |

Conservation of the this compound Receptor

This compound exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The identification and characterization of these receptors have revealed a corresponding evolutionary conservation that mirrors that of the peptide ligand. The high affinity and specificity of the LMS-receptor interaction are critical for its physiological function.

Data Presentation: Myosuppressin Receptor Binding and Activation Data

The following table presents available data on the binding affinity (Kd) and potency (EC₅₀) of myosuppressins for their receptors in different insect species. This quantitative data is essential for understanding the molecular basis of LMS signaling and for the development of receptor-targeted compounds.

| Insect Order | Species | Receptor | Ligand | Binding Affinity (Kd) | Potency (EC₅₀ / IC₅₀) |

| Diptera | Drosophila melanogaster | DMSR-1, DMSR-2 | Dromyosuppressin | Not Reported | 4 x 10⁻⁸ M |

| Hemiptera | Rhodnius prolixus | RhoprMSR | RhoprMS | Not Reported | 42.7 nM (Half max effective conc.) |

Functional Implications of LMS Conservation

The evolutionary conservation of the LMS signaling pathway across a wide range of insect species strongly suggests its involvement in fundamental physiological processes that are essential for survival and reproduction. Key functions attributed to LMS include:

-

Inhibition of Visceral Muscle Contraction: LMS potently inhibits the spontaneous contractions of the foregut, hindgut, and oviducts, playing a role in regulating digestion and reproductive processes.

-

Cardioinhibition: Myosuppressins have been shown to decrease the heart rate and contractility in several insect species, suggesting a role in modulating circulatory physiology.

-

Regulation of Feeding Behavior: By inhibiting gut motility, LMS may contribute to the regulation of food intake and nutrient absorption.

The conserved nature of these functions makes the LMS system an attractive target for the development of broad-spectrum insecticides with novel modes of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its receptor.

Neuropeptide Sequencing

Objective: To determine the amino acid sequence of native this compound from insect tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Tissue Extraction: Dissect relevant tissues (e.g., brain, corpora cardiaca) from the target insect species in a cold saline solution. Homogenize the tissues in an extraction solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

-

Peptide Purification: Centrifuge the homogenate to pellet debris. The supernatant containing the peptides is collected and dried. The dried extract is then resuspended in a suitable solvent for HPLC.

-

HPLC Separation: Inject the resuspended extract onto a reverse-phase HPLC column. Elute the peptides using a gradient of increasing acetonitrile concentration. Collect fractions at regular intervals.

-

Mass Spectrometry Analysis: Analyze the fractions containing the peptide of interest using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular mass of the peptide.

-

Tandem Mass Spectrometry (MS/MS): Select the parent ion corresponding to the molecular mass of LMS and subject it to fragmentation. The resulting fragment ions are analyzed to deduce the amino acid sequence of the peptide.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its receptor.

Methodology: Radioligand Saturation Binding Assay using cell membranes expressing the receptor.

-

Receptor Expression: Clone the full-length cDNA of the LMS receptor into an appropriate expression vector and transfect it into a suitable cell line (e.g., HEK293, CHO).

-

Membrane Preparation: Harvest the transfected cells and homogenize them in a cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Saturation Binding: Set up a series of binding reactions, each containing a fixed amount of membrane protein and increasing concentrations of a radiolabeled LMS analog (e.g., ¹²⁵I-LMS).

-

Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled LMS) against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Functional Assay

Objective: To measure the functional activity of the this compound receptor upon ligand binding.

Methodology: Calcium Mobilization Assay in cells expressing the receptor.

-

Cell Culture and Transfection: Seed cells (e.g., CHO, HEK293) stably or transiently expressing the LMS receptor and a promiscuous G-protein (e.g., Gα16) into a multi-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Ligand Addition: Prepare a dilution series of this compound. Add the different concentrations of LMS to the wells containing the dye-loaded cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the LMS concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Mandatory Visualizations

Signaling Pathway

Caption: Generalized this compound signaling pathway.

Experimental Workflow

Caption: Experimental workflow for LMS functional analysis.

Logical Relationships

Caption: Logical relationship of LMS conservation and function.

Conclusion

The evolutionary conservation of this compound and its receptor across a wide range of insect species is a testament to its indispensable role in insect physiology. This guide has provided a comprehensive overview of the conserved nature of the LMS signaling pathway, supported by comparative sequence data, receptor binding information, and detailed experimental protocols. The high degree of conservation not only deepens our understanding of insect neuroendocrinology but also validates the LMS system as a promising target for the development of innovative and potentially broad-spectrum insecticides. Further research into the nuances of LMS signaling in different insect orders will undoubtedly uncover new avenues for both fundamental scientific discovery and practical applications in pest management.

The Physiological Role of Leucomyosuppressin in Insect Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, first isolated from the cockroach Leucophaea maderae. It is a potent inhibitor of muscle contraction in a wide range of insect species, playing a crucial role in the modulation of both visceral and skeletal muscle activity. This technical guide provides an in-depth overview of the physiological role of LMS, its mechanism of action, and the experimental methodologies used to study its effects. The information presented here is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel insecticides targeting the neuromuscular system.

Physiological Effects of this compound on Insect Muscle

LMS primarily functions as an inhibitory neuromodulator, reducing the contractility of various muscle types. Its effects are dose-dependent and can vary significantly between different insect species and muscle tissues.

Visceral Muscle Inhibition

LMS demonstrates potent inhibitory effects on the spontaneous contractions of visceral muscles, including the foregut, hindgut, oviduct, and heart.[1]

-

Gut Motility: In the cockroach Leucophaea maderae, LMS selectively suppresses the activity of the foregut and hindgut with a low threshold of inhibition.[1] This suggests a role for LMS in regulating the passage of food through the alimentary canal.

-

Cardiac Function: While less sensitive than the gut, the heart (dorsal vessel) of L. maderae also shows a reduction in the amplitude or frequency of contractions in response to LMS.[1] In the beetle Zophobas atratus, a myosuppressin peptide, Zopat-MS-2, which is structurally similar to LMS, also inhibits heart contractions.

-

Reproductive Tissues: The oviduct of L. maderae is less sensitive to LMS compared to the gut, showing a more modest inhibition of contraction frequency and amplitude at higher concentrations.[1] Similarly, Zopat-MS-2 inhibits the contractions of the ejaculatory duct and oviduct in Z. atratus.

Skeletal Muscle and Neuromuscular Junction Modulation

At the neuromuscular junction (NMJ), LMS acts presynaptically to inhibit neurotransmitter release, thereby reducing the force of skeletal muscle contraction.

-

Reduced Transmitter Release: In the mealworm Tenebrio molitor, LMS reversibly attenuates the evoked release of the excitatory neurotransmitter glutamate from motor nerve terminals.[2] This is evidenced by a decrease in the quantum content of excitatory postsynaptic potentials (EPSPs).[2]

-

No Postsynaptic Effect on Glutamate Receptors: Importantly, LMS does not affect the depolarization of the muscle membrane induced by the direct application of glutamate.[2] This indicates that LMS does not block glutamate receptors but rather modulates the presynaptic machinery responsible for vesicle fusion and transmitter release.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the effects of LMS and related myosuppressins on insect muscle contraction.

| Insect Species | Muscle Type | Parameter | Threshold Concentration (M) | Concentration for Max. Response (M) | % Inhibition at Max. Response | Reference |

| Leucophaea maderae | Foregut | Spontaneous Contraction | 1 x 10-11 | 2.4 x 10-8 | Not specified | [1] |

| Leucophaea maderae | Hindgut | Spontaneous Contraction | 3 x 10-11 | 2.4 x 10-8 | Not specified | [1] |

| Leucophaea maderae | Heart | Spontaneous Contraction | 1 x 10-9 - 1 x 10-8 | Not specified | Reduction in amplitude or frequency in 75% of preparations | [1] |

| Leucophaea maderae | Oviduct | Spontaneous Contraction | > 1 x 10-8 | > 1 x 10-7 | ~58% at 1 x 10-7 M | [1] |

| Insect Species | Muscle Type | Peptide | EC50 (M) | Reference |

| Zophobas atratus | Heart | Zopat-MS-2 | 1.2 x 10-8 | |

| Zophobas atratus | Hindgut | Zopat-MS-2 | 5.5 x 10-9 | |

| Zophobas atratus | Oviduct | Zopat-MS-2 | 2.1 x 10-8 | |

| Zophobas atratus | Ejaculatory Duct | Zopat-MS-2 | 1.8 x 10-9 |

Signaling Pathway of this compound

While the precise downstream signaling cascade of LMS in insect muscle is not fully elucidated, it is known to act through a G-protein coupled receptor (GPCR). The current understanding of the proposed signaling pathway is depicted below. Further research is required to definitively identify the specific second messengers (e.g., cAMP, IP3) involved in mediating the inhibitory effects of LMS.

Caption: Proposed signaling pathway for this compound in insect muscle.

Experimental Protocols

In Vitro Visceral Muscle Contraction Assay

This protocol is used to measure the effect of LMS on the spontaneous contractions of isolated insect visceral muscles, such as the gut or oviduct.

Methodology:

-

Dissection: Dissect the desired visceral muscle (e.g., foregut, hindgut, or oviduct) from the insect in a physiological saline solution (e.g., Ringer's solution) appropriate for the species.

-

Mounting: Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer. Place the preparation in an organ bath containing physiological saline and bubble with carbogen (95% O2, 5% CO2) to maintain viability.

-

Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes, during which time it should exhibit regular spontaneous contractions.

-

Data Recording: Record the baseline contractile activity (frequency and amplitude) using a data acquisition system.

-

LMS Application: Add LMS to the organ bath at increasing concentrations, allowing sufficient time for the response to stabilize at each concentration.

-

Data Analysis: Measure the changes in contraction frequency and amplitude in response to each LMS concentration and calculate the percentage of inhibition relative to the baseline. Dose-response curves can be generated to determine the EC50 value.

References

Endogenous Localization of Leucomyosuppressin in the Insect CNS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, recognized for its potent myoinhibitory activity in insects. Understanding the precise location and signaling mechanisms of LMS within the central nervous system (CNS) is crucial for elucidating its physiological roles and for the development of novel insect pest management strategies. This technical guide provides a comprehensive overview of the endogenous localization of LMS in the insect CNS, detailing established experimental methodologies, presenting quantitative data from various insect species, and illustrating the associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important neuropeptide system.

Introduction to this compound

This compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a decapeptide that was first identified in the cockroach Leucophaea maderae. It is known to inhibit the contractions of visceral and skeletal muscles in insects.[1] The biosynthesis of LMS originates from a prepropeptide that, after proteolytic cleavage, yields the mature peptide.[2] The gene encoding the LMS precursor has been characterized in several insect species, including the cockroaches Diploptera punctata and Blattella germanica.[2][3] In these species, the precursor protein is relatively small and contains a single copy of the LMS peptide.[2][3]

The functional significance of LMS extends beyond muscle inhibition, with evidence suggesting its involvement in the regulation of feeding behavior. This wide range of physiological effects underscores the importance of mapping its neuronal distribution to understand its modes of action.

Quantitative Localization of this compound in the Insect CNS

The distribution of LMS-like immunoreactivity has been documented in the CNS of various insect species. The following tables summarize the known locations and, where available, quantitative data on the presence of LMS-positive neurons and processes.

| Insect Species | CNS Region | Number of Immunoreactive Neurons/Cells | Reference(s) |

| Stomoxys calcitrans (Stable fly) | Brain | Present | [4] |

| Subesophageal Ganglion | Present | [4] | |

| Thoracico-abdominal Ganglion | Majority of immunoreactive neurons located here | [4] | |

| Leucophaea maderae (Cockroach) | Brain | Neurons identified | [5] |

| Thoracic Ganglia | Neurons identified | [5] | |

| Subesophageal Ganglion | No immunoreactive cells found | [5] | |

| Abdominal Ganglia | No immunoreactive cells found | [5] | |

| Corpus Cardiacum (periphery) | Abundance of LMS-reactive terminals | [5] | |

| Nervi Corporis Allati (periphery) | Abundance of LMS-reactive terminals | [5] | |

| Diploptera punctata (Cockroach) | Protocerebrum (Pars Intercerebralis) | Primary site of LMS gene expression | [2] |

Experimental Protocols for this compound Localization

Accurate localization of LMS within the insect CNS relies on a suite of specialized molecular and cellular techniques. This section provides detailed methodologies for the key experiments cited in this guide.

Immunohistochemistry (IHC) for LMS Peptide Localization

Immunohistochemistry is a widely used technique to visualize the distribution of specific proteins, such as neuropeptides, within tissue sections.

Experimental Workflow for Immunohistochemistry

Caption: Workflow for immunohistochemical localization of this compound.

Detailed Protocol (Adapted for Cockroach Brain):

-

Tissue Dissection and Fixation:

-

Dissect the brain and subesophageal ganglion from adult cockroaches in cold phosphate-buffered saline (PBS).

-

Fix the tissues in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.

-

Wash the tissues thoroughly in PBS (3 x 10 minutes).

-

-

Cryoprotection and Sectioning:

-

Cryoprotect the fixed tissues by incubating them in a series of sucrose solutions in PBS (10%, 20%, 30%) until they sink.

-

Embed the tissues in an optimal cutting temperature (OCT) compound and freeze at -80°C.

-

Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.

-

-

Immunostaining:

-

Wash the sections with PBS containing 0.3% Triton X-100 (PBST) (3 x 10 minutes).

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody raised against this compound (diluted in blocking solution) overnight at 4°C.

-

Wash the sections with PBST (3 x 10 minutes).

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.

-

Wash the sections with PBST (3 x 10 minutes) and then with PBS (1 x 10 minutes).

-

-

Mounting and Imaging:

-

Mount the coverslips with an anti-fade mounting medium.

-

Image the sections using a confocal or fluorescence microscope.

-

In Situ Hybridization (ISH) for LMS mRNA Localization

In situ hybridization allows for the visualization of the cellular location of specific mRNA transcripts, thereby identifying the sites of peptide synthesis.

Experimental Workflow for In Situ Hybridization

References

- 1. This compound, a novel insect neuropeptide, inhibits evoked transmitter release at the mealworm neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the gene for this compound and its expression in the brain of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cDNA for this compound in Blattella germanica and molecular evolution of insect myosuppressins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of this compound-like peptides in the central nervous system of the stable fly with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunocytochemical localization of this compound-like peptides in the CNS of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Role of Leucomyosuppressin in Insect Feeding and Gut Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomyosuppressin (LMS) is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides found throughout the animal kingdom. In insects, LMS and its analogs, collectively known as myosuppressins, are recognized as potent inhibitors of visceral muscle contractions.[1][2] This inhibitory action has significant implications for two fundamental physiological processes: feeding behavior and gut motility. Understanding the mechanisms by which LMS regulates these functions is of paramount importance for developing novel and targeted insect pest management strategies. This technical guide provides an in-depth analysis of the effects of LMS on insect feeding and gut motility, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway.

I. Quantitative Effects of this compound

The inhibitory effects of this compound on insect gut motility and feeding behavior have been quantified in several species. The following tables summarize the key findings from these studies.

A. Effect on Gut Motility

LMS demonstrates a potent, dose-dependent inhibitory effect on the spontaneous contractions of insect visceral muscle, particularly in the foregut and hindgut.

| Insect Species | Gut Section | LMS Concentration | Observed Effect | Reference |

| Leucophaea maderae (Cockroach) | Foregut | 1 x 10-11 M | Threshold of inhibition | [1] |

| 2.4 x 10-8 M | Maximum response (inhibition) | [1] | ||

| Hindgut | 3 x 10-11 M | Threshold of inhibition | [1] | |

| 2.4 x 10-8 M | Maximum response (inhibition) | [1] | ||

| Drosophila melanogaster (Fruit fly) | Adult Gut | EC50 = 0.8 pM | Potent inhibitory agent on spontaneous contractions | [3] |

Table 1: Quantitative Data on the Inhibition of Insect Gut Motility by this compound.

B. Effect on Feeding Behavior

Recent studies have provided direct evidence for the anti-feeding properties of myosuppressins, suggesting a role for this neuropeptide in the regulation of food intake.

| Insect Species | Bioassay | Myosuppressin Treatment | Observed Effect | Reference |

| Spodoptera littoralis (Leafworm) | Non-choice antifeeding test | Injection of synthetic myosuppressin | Significant inhibition of food intake | [4] |

| Blattella germanica (Cockroach) | In vivo injection | Injection of myosuppressin | Inhibition of food intake | [4] |

Table 2: Quantitative Data on the Anti-feeding Effects of Myosuppressin in Insects.

II. Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols can be adapted for the investigation of LMS and other neuropeptides in various insect species.

A. In Vitro Gut Motility Assay

This protocol describes a method for measuring the effect of this compound on the contractility of isolated insect gut tissue.

1. Insect Dissection and Gut Preparation:

-

Anesthetize the insect by chilling on ice.

-

Dissect the insect in a saline solution appropriate for the species (e.g., Schneider's Drosophila Medium).

-

Carefully excise the desired gut section (e.g., foregut, hindgut).

-

Remove any adhering fat body and Malpighian tubules.

-

Secure one end of the gut tissue to a fixed hook and the other end to an isometric force transducer in an organ bath containing saline.

2. Recording of Muscle Contractions:

-

Allow the gut preparation to equilibrate for 30-60 minutes, during which spontaneous contractions should become regular.

-

Record the baseline contractile activity using a data acquisition system.

3. Application of this compound:

-

Prepare a stock solution of synthetic this compound in saline.

-

Add increasing concentrations of LMS to the organ bath in a cumulative manner, allowing the preparation to stabilize for a set period (e.g., 5-10 minutes) after each addition.

-

Record the changes in the frequency and amplitude of gut contractions at each concentration.

4. Data Analysis:

-

Measure the frequency (contractions per minute) and amplitude (force in mN) of contractions before and after the addition of LMS.

-

Express the inhibitory effect as a percentage of the baseline activity.

-

Calculate the EC50 value (the concentration of LMS that causes 50% of the maximum inhibition) using a dose-response curve.

Experimental workflow for the in vitro insect gut motility assay.

B. Insect Feeding Bioassay

This protocol outlines a method for quantifying the effect of this compound on insect food intake.

1. Insect Preparation:

-

Select insects of a uniform developmental stage and size.

-

Starve the insects for a defined period (e.g., 2-4 hours) to ensure a consistent feeding motivation.

2. Diet Preparation:

-

Prepare an artificial diet suitable for the insect species.

-

For the treatment group, incorporate a known concentration of synthetic this compound into the diet.

-

For the control group, prepare an identical diet without LMS.

-

Present the diets in a standardized format (e.g., small, pre-weighed agar cubes).

3. Feeding Period:

-

Place individual insects in separate containers with a single pre-weighed diet cube.

-

Allow the insects to feed for a specific duration (e.g., 24 hours) under controlled environmental conditions (temperature, humidity, photoperiod).

4. Measurement of Food Consumption:

-

After the feeding period, remove the insects and the remaining diet.

-

To account for water loss from the diet, include control diet cubes in identical containers without insects.

-

Weigh the remaining diet from both the experimental and control containers.

-

Calculate the amount of food consumed by subtracting the final weight of the diet from the initial weight, correcting for water loss based on the control diet cubes.

5. Data Analysis:

-

Compare the mean food consumption between the LMS-treated and control groups using appropriate statistical tests (e.g., t-test).

-

Express the anti-feeding effect as a percentage reduction in food intake compared to the control group.

Experimental workflow for the insect feeding bioassay.

III. This compound Signaling Pathway

This compound exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as visceral muscle cells.[3] While the complete signaling cascade is still under investigation, the available evidence suggests a pathway involving downstream second messengers and potentially the lipoxygenase pathway.

Proposed signaling pathway for this compound.

Pathway Description:

-

Ligand Binding: this compound binds to its specific G protein-coupled receptor (GPCR) on the cell membrane of a visceral muscle cell.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein.

-

Effector Modulation: The activated G protein, in turn, modulates the activity of a downstream effector enzyme, such as adenylyl cyclase.

-

Second Messenger Production: The modulation of the effector enzyme leads to a change in the intracellular concentration of second messengers. In the case of an inhibitory response, this could involve a decrease in cyclic AMP (cAMP) levels or an increase in intracellular calcium ([Ca2+]) through the release from internal stores.

-

Physiological Response: The change in second messenger concentration ultimately leads to a cascade of intracellular events that result in the relaxation of the muscle cell, causing the observed inhibition of gut contractions.

-

Potential Lipoxygenase Involvement: There is evidence to suggest that the lipoxygenase pathway may be involved in LMS signaling, as inhibitors of this pathway can block the myoinhibitory effects of LMS.[5] The precise nature of this involvement requires further investigation.

IV. Conclusion and Future Directions

This compound plays a clear and quantifiable inhibitory role in insect feeding behavior and gut motility. The data presented in this guide highlight the potential of targeting the LMS signaling pathway for the development of novel insect control agents. Future research should focus on:

-

Elucidating the complete LMS signaling cascade: A more detailed understanding of the downstream effectors and second messengers will provide more specific targets for drug development.

-

Investigating the in vivo effects of LMS on a wider range of insect pests: Quantifying the impact of LMS on feeding, growth, and reproduction in economically important pests will be crucial for assessing its practical utility.

-

Developing stable and potent LMS analogs or mimetics: As a peptide, LMS is susceptible to degradation. The development of more stable and potent agonists or antagonists of the LMS receptor is a key step towards the creation of effective pest control products.

By continuing to explore the fundamental biology of this compound, the scientific community can pave the way for innovative and environmentally sound approaches to insect pest management.

References

- 1. Localization of this compound-like peptides in the central nervous system of the stable fly with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifeeding properties of myosuppressin in a generalist phytophagous leafworm, Spodoptera littoralis (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

Methodological & Application

Protocol for solid-phase synthesis of Leucomyosuppressin.

Application Note

This document provides a detailed protocol for the solid-phase synthesis of Leucomyosuppressin (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂), a neuropeptide known for its myoinhibitory activity in insects. The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method offers a robust and efficient route to obtaining high-purity this compound for research and drug development purposes. The protocol outlines the use of Rink Amide resin to generate the C-terminal amide, along with the necessary protected amino acids and a cleavage cocktail formulated to handle sensitive residues like Arginine and Histidine. This protocol is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound based on typical yields for peptides of similar length and complexity synthesized using Fmoc SPPS.[1][2][3][4]

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | 70-85% | Gravimetric analysis |

| Purity (Crude) | >60% | RP-HPLC (220 nm) |

| Purity (After HPLC) | >95% | RP-HPLC (220 nm) |

| Final Peptide Yield | 15-30% | Gravimetric analysis |

| Molecular Weight | ~1253.4 Da | Mass Spectrometry (ESI) |

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-protected Amino Acids:

-

Fmoc-Phe-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-Val-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-pGlu-OH

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Anhydrous Diethyl Ether

-

Cleavage Cocktail (Reagent R): 90% TFA (Trifluoroacetic acid), 5% Thioanisole, 3% EDT (1,2-Ethanedithiol), 2% Anisole

-

Washing Solvents: DMF, DCM, Isopropanol

Equipment

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

Vacuum filtration apparatus

-

Lyophilizer

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Steps

1. Resin Preparation:

-

Place the Rink Amide MBHA resin in the synthesis vessel.

-

Swell the resin in DMF for at least 1 hour with gentle agitation.

2. Initial Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence from C-terminus to N-terminus): The following steps are for the first amino acid (Fmoc-Phe-OH). Repeat for each subsequent amino acid in the order: Arg(Pbf), Leu, Val, His(Trt), Asp(OtBu), Val, Asp(OtBu), and finally pGlu.

-

Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

4. Final Fmoc Deprotection:

-

After the final amino acid (Fmoc-pGlu-OH) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF, followed by DCM, and finally dry the resin under vacuum.

5. Cleavage and Side-Chain Deprotection:

-

Add the cleavage cocktail (Reagent R) to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation, Purification, and Lyophilization:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

-

Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

-

Freeze the purified fractions and lyophilize to obtain the final pure this compound as a white powder.

This compound Signaling Pathway

This compound, like other FMRFamide-related peptides (FaRPs), is known to act as a neuromodulator, primarily by inhibiting muscle contractility in invertebrates.[5][6][7] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.[6][7][8] The activation of these receptors triggers an intracellular signaling cascade that ultimately leads to a reduction in muscle contractions.

Caption: Proposed signaling pathway of this compound.

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. ijbs.com [ijbs.com]

Application Notes and Protocols for the High-Performance Liquid Chromatography Purification of Leucomyosuppressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, first identified in the cockroach Leucophaea maderae. Its primary physiological role is the inhibition of visceral muscle contractions, making it a subject of interest in insect physiology and for the development of novel pest management strategies. The peptide's amino acid sequence is pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2.[1][2][3] The purification of this compound is essential for its characterization, functional studies, and potential applications. High-performance liquid chromatography (HPLC) is the predominant technique for achieving high-purity this compound. This document provides detailed application notes and protocols for the HPLC purification of this myoinhibitory peptide.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 | [1][3] |

| Molecular Weight | 1257.4 g/mol | [2] |

| Charge at pH 7 | Neutral to slightly positive | Predicted |

Table 2: Representative HPLC Purification Parameters for this compound

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm | C18 reversed-phase, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 min | 15-55% B over 40 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection | 214 nm and 280 nm | 220 nm |

| Injection Volume | 20 µL | 1-5 mL |

| Expected Retention Time | ~15-20 min | ~20-25 min |

| Purity Achieved | >95% | >98% |

| Recovery | >85% | >80% |

Note: These are representative values and may require optimization based on the specific HPLC system, column, and sample matrix.

Experimental Protocols

I. Solid-Phase Peptide Synthesis of this compound (Summary)

For researchers who wish to purify synthetic this compound, the peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. The synthesis begins from the C-terminal phenylalanine, which is attached to a rink amide resin to generate the C-terminal amide upon cleavage. The subsequent amino acids are coupled sequentially. The N-terminal pyroglutamic acid is typically formed by the cyclization of an N-terminal glutamine residue. Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed with cold diethyl ether, and lyophilized prior to purification.

II. Reversed-Phase HPLC Purification of this compound

Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying this compound due to the hydrophobic nature of several of its amino acid residues.

Materials and Reagents:

-

Crude lyophilized this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm syringe filters

-

Analytical and preparative C18 HPLC columns

-

HPLC system with gradient capability and UV detector

-

Lyophilizer

Protocol:

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A (e.g., 1-5 mg/mL).

-

Ensure complete dissolution; sonication may be used if necessary.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).

-

Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).

-

Degas both mobile phases by sonication or helium sparging.

-

-

Analytical HPLC Method Development:

-

Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

-

Inject a small amount of the prepared sample (10-20 µL).

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the phenylalanine residues).

-

Identify the peak corresponding to this compound based on its expected retention time and confirm its identity using mass spectrometry.

-

Optimize the gradient to achieve the best separation of the target peptide from impurities.

-

-

Preparative HPLC Purification:

-

Equilibrate a preparative C18 column with the optimized starting conditions determined from the analytical run.

-

Inject the filtered crude peptide solution. The loading amount will depend on the column dimensions and the purity of the crude material.

-

Run the optimized preparative gradient.

-

Collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (>98%).

-

-

Post-Purification Processing:

-

Freeze the pooled fractions at -80°C.

-

Lyophilize the frozen fractions to obtain the purified this compound as a white powder.

-

Store the purified peptide at -20°C or -80°C.

-

III. Bioassay for this compound Activity: Insect Hindgut Contraction Assay

To confirm the biological activity of the purified this compound, an in vitro muscle contraction assay can be performed using the hindgut of an insect such as the cockroach Leucophaea maderae or the locust Locusta migratoria.

Materials:

-

Adult insects (e.g., cockroaches or locusts)

-

Insect saline solution

-

Dissection tools

-

Force transducer and recording equipment

-

Purified this compound

Protocol:

-

Dissect the hindgut from the insect in cold insect saline.

-